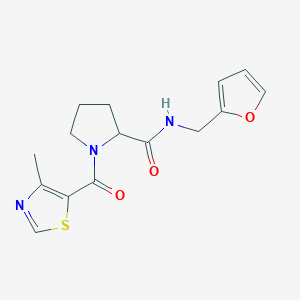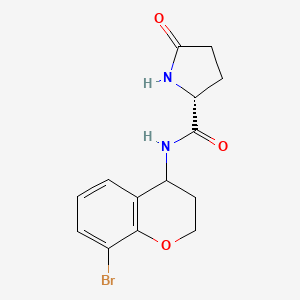![molecular formula C21H21N3O3S B6953572 N-[4-(2-hydroxycyclohexyl)oxyphenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6953572.png)
N-[4-(2-hydroxycyclohexyl)oxyphenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-hydroxycyclohexyl)oxyphenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyridine ring, and a hydroxycyclohexyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-hydroxycyclohexyl)oxyphenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated thiazole intermediate.
Introduction of the Hydroxycyclohexyl Group: The hydroxycyclohexyl group is typically introduced through an etherification reaction, where a phenol derivative is reacted with a cyclohexyl halide in the presence of a base.
Final Coupling and Amide Formation: The final step involves the coupling of the hydroxycyclohexyl-substituted phenol with the pyridine-thiazole intermediate, followed by the formation of the carboxamide group through an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reaction conditions to minimize by-products and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-hydroxycyclohexyl)oxyphenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(2-hydroxycyclohexyl)oxyphenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways, particularly those involving oxidative stress and inflammation.
Industrial Applications: The compound’s derivatives are explored for use in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-[4-(2-hydroxycyclohexyl)oxyphenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and pyridine rings are believed to play a crucial role in binding to these targets, while the hydroxycyclohexyl group may enhance its solubility and bioavailability. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-hydroxycyclohexyl)oxyphenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide: shares similarities with other thiazole and pyridine derivatives, such as:
Uniqueness
- The unique combination of functional groups in this compound provides it with distinct chemical and biological properties that are not commonly found in other compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-(2-hydroxycyclohexyl)oxyphenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-17-3-1-2-4-18(17)27-16-7-5-15(6-8-16)24-20(26)19-13-23-21(28-19)14-9-11-22-12-10-14/h5-13,17-18,25H,1-4H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLLLDVCFZTVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OC2=CC=C(C=C2)NC(=O)C3=CN=C(S3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]pentane-1,4-dione](/img/structure/B6953492.png)
![(5,6-Dimethyl-1-benzofuran-3-yl)-[4-hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B6953498.png)
![(3-Hydroxypyridin-2-yl)-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B6953499.png)
![[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B6953514.png)
![4-[(4-chlorophenyl)methyl]-N-[(2-methylpyrazol-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B6953518.png)


![2-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6953543.png)
![3-(3,5-dimethylpyrazol-1-yl)-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]butanamide](/img/structure/B6953547.png)
![1-(5-Methylhexan-2-yl)-3-[(3-sulfamoylphenyl)methyl]urea](/img/structure/B6953553.png)
![2-methyl-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide](/img/structure/B6953560.png)
![4-fluoro-3-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6953568.png)
![4-bromo-1-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]pyrrole-2-carboxamide](/img/structure/B6953574.png)
![5-cyano-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]thiophene-2-carboxamide](/img/structure/B6953584.png)
